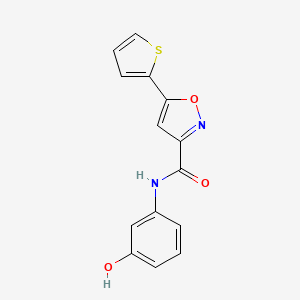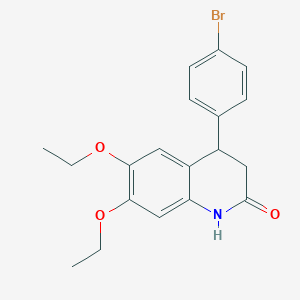![molecular formula C13H18N2O3S B4775345 ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate](/img/structure/B4775345.png)
ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate
Descripción general
Descripción
Ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate, also known as AG1478, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It is widely used in scientific research to study the role of EGFR in various biological processes, including cell proliferation, differentiation, and survival.
Mecanismo De Acción
Ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, survival, and migration, and the induction of apoptosis. ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate has been shown to be highly selective for EGFR, and does not inhibit other receptor tyrosine kinases such as HER2, HER3, and c-Met.
Biochemical and Physiological Effects
ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate has been shown to have a wide range of biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules such as Akt, ERK, and STAT3, leading to the inhibition of cell proliferation, survival, and migration. It also induces apoptosis by activating caspase-3 and PARP. In addition, ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate has been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9, and to enhance the antitumor activity of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is highly selective for EGFR, and does not inhibit other receptor tyrosine kinases. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate also has some limitations. It is a reversible inhibitor that competes with ATP for binding to the EGFR tyrosine kinase domain, and its potency is dependent on the concentration of ATP in the cell. It also has poor solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate. Another area of interest is the study of the role of EGFR in other biological processes, such as immune regulation and neuroprotection. Finally, the use of ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate in combination with other inhibitors or immunotherapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Aplicaciones Científicas De Investigación
Ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate is a potent and selective inhibitor of EGFR tyrosine kinase activity. It has been widely used in scientific research to study the role of EGFR in various biological processes, including cancer, inflammation, and wound healing. ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. It has also been used to study the role of EGFR in the regulation of angiogenesis, apoptosis, and autophagy.
Propiedades
IUPAC Name |
ethyl 3-[(2-methylsulfanylphenyl)carbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-18-12(16)8-9-14-13(17)15-10-6-4-5-7-11(10)19-2/h4-7H,3,8-9H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVSXUPHHRHOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC=CC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-({[2-(methylsulfanyl)anilino]carbonyl}amino)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4775263.png)


![2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B4775279.png)
![N-[4-(aminosulfonyl)phenyl]-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4775289.png)
![N-cyclopropyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4775297.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4775304.png)

![methyl 2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4775322.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4775327.png)
![methyl {4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B4775331.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4775337.png)
![4-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4775351.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4775357.png)